molecular formula C19H14F3N3O2S B2420308 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 900008-07-3

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2420308
CAS RN: 900008-07-3
M. Wt: 405.4
InChI Key: FOGWYDBCOFBKGA-UHFFFAOYSA-N
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Description

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with potential antioxidant activity. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. These studies suggest that such compounds can exhibit significant antioxidant properties, which might be relevant for research into oxidative stress and related diseases (Chkirate et al., 2019).

Antimicrobial Evaluation

Another area of application is in the development of antimicrobial agents. Compounds incorporating sulfamoyl moiety, such as those synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014). This suggests that similar compounds could be explored for their antimicrobial properties, contributing to the search for new antibiotics or antifungal medications.

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of compounds, particularly those related to modafinil, is another significant area. Modafinil and its analogs have been investigated for various neuropsychiatric conditions, with studies focusing on their interaction with dopamine and norepinephrine transporters. Such research indicates the potential for compounds with similar structures to be evaluated for their effects on neurotransmitter systems, possibly contributing to the development of new treatments for disorders such as narcolepsy and ADHD (Madras et al., 2006).

Anti-inflammatory and Analgesic Activities

Compounds with a thiophene or pyrazole structure have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. These studies provide insights into the potential use of such compounds in the development of medications for pain management, inflammation control, and the prevention of blood clots (Menozzi et al., 1992).

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-13-3-1-12(2-4-13)10-24-17(26)11-28-18-19(27)25(8-7-23-18)14-5-6-15(21)16(22)9-14/h1-9H,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGWYDBCOFBKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.